molecular formula C12H10IN3O2S B3616844 N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

Cat. No.: B3616844
M. Wt: 387.20 g/mol
InChI Key: BMFYRIBHOTVRMN-UHFFFAOYSA-N
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Description

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is a complex organic compound that features a unique combination of iodine, pyridine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide typically involves multiple steps, starting with the iodination of a pyridine derivative. The iodinated pyridine is then subjected to a series of reactions, including carbamothioylation and coupling with a furan-2-carboxamide moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce furan-2-carboxamide derivatives with altered functional groups.

Scientific Research Applications

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
  • N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide
  • N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide
  • N-(6-Chloro-5-iodopyridin-2-yl)pivalamide

Uniqueness

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of iodine, pyridine, and furan moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10IN3O2S/c1-7-5-8(13)6-14-10(7)15-12(19)16-11(17)9-3-2-4-18-9/h2-6H,1H3,(H2,14,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFYRIBHOTVRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC(=S)NC(=O)C2=CC=CO2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 2
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 3
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 4
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 5
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide
Reactant of Route 6
N-[(5-iodo-3-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide

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